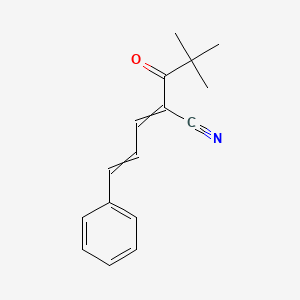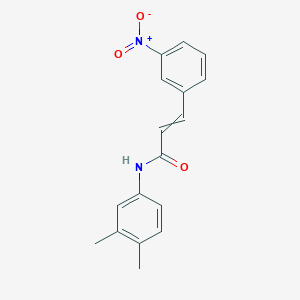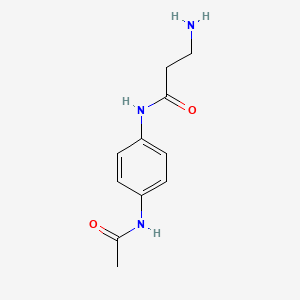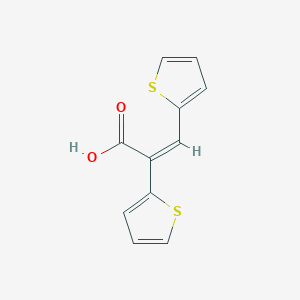
2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile is an organic compound with a complex structure that includes a nitrile group, a phenyl ring, and a penta-2,4-diene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile typically involves multiple steps. One common method starts with the preparation of 2,2-Dimethylpropanoyl chloride, which is then reacted with other intermediates to form the final compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as the inhibition or activation of enzymes, modulation of signaling pathways, and changes in cellular processes. The exact mechanism depends on the context in which the compound is used and the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile include:
- 2,2-Dimethylpropanoyl chloride
- 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
- {2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H17NO |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C16H17NO/c1-16(2,3)15(18)14(12-17)11-7-10-13-8-5-4-6-9-13/h4-11H,1-3H3 |
Clave InChI |
UULHKJBIYMWYJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(=CC=CC1=CC=CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-[(4-nitrophenyl)methyl]aniline](/img/structure/B11726303.png)
![4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline](/img/structure/B11726306.png)


![4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B11726332.png)

![2-cyano-N'-[(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11726342.png)




![2-cyano-3-(dimethylamino)-N'-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide](/img/structure/B11726367.png)

![3-{[1,1'-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide](/img/structure/B11726376.png)
